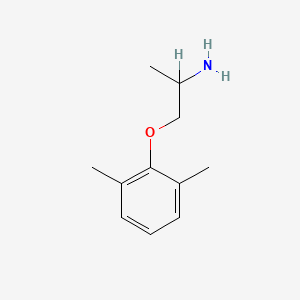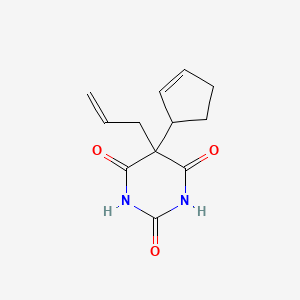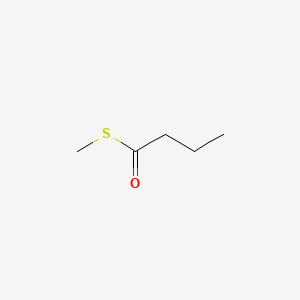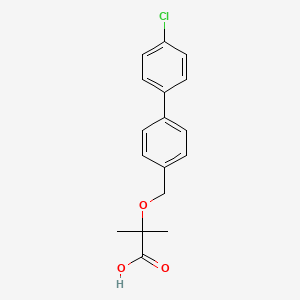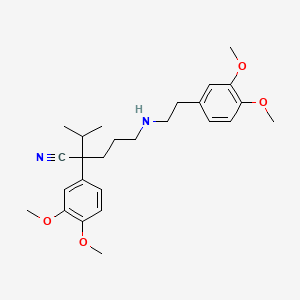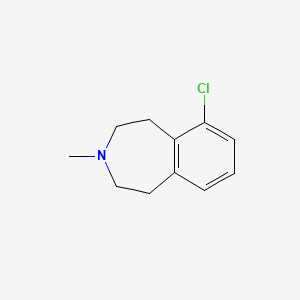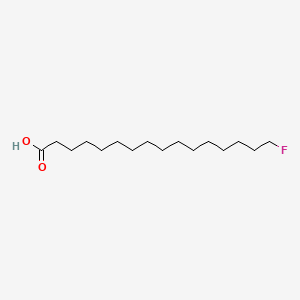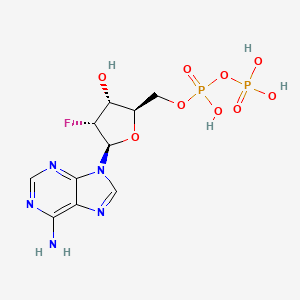
2'-deoxy-2'-fluoroadenosine 5'-(trihydrogen diphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) is a synthetic nucleotide analog. It is structurally similar to adenosine but with a fluorine atom replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) typically involves multiple steps:
Fluorination: The introduction of the fluorine atom at the 2’ position of the ribose sugar. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated ribose is then coupled with adenine to form 2’-deoxy-2’-fluoroadenosine.
Phosphorylation: The final step involves the phosphorylation of the 5’ hydroxyl group to form the trihydrogen diphosphate ester. This can be achieved using phosphoramidite chemistry or other phosphorylation reagents.
Industrial Production Methods
Industrial production of 2’-deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Hydrolysis: The diphosphate ester can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The adenine moiety can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines can react with the fluorine atom under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: Hydrolysis yields 2’-deoxy-2’-fluoroadenosine and inorganic phosphate.
Oxidation/Reduction: Oxidation can lead to the formation of adenine derivatives, while reduction can yield dihydroadenine compounds.
Applications De Recherche Scientifique
2’-Deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides and nucleic acids.
Biology: Employed in studies of DNA and RNA structure and function, particularly in understanding the role of fluorinated nucleotides.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic assays and as a reagent in biochemical research.
Mécanisme D'action
The mechanism of action of 2’-deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) involves its incorporation into nucleic acids. The fluorine atom at the 2’ position alters the conformation and stability of the nucleic acid, affecting processes such as replication and transcription. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyadenosine 5’-(trihydrogen diphosphate): Lacks the fluorine atom, resulting in different biochemical properties.
2’-Fluoro-2’-deoxyuridine 5’-(trihydrogen diphosphate): Contains a uracil base instead of adenine, leading to different applications and mechanisms of action.
2’-Deoxy-2’-fluoroinosine 5’-(trihydrogen diphosphate): Contains an inosine base, affecting its interaction with enzymes and nucleic acids.
Uniqueness
The presence of the fluorine atom at the 2’ position in 2’-deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) imparts unique properties, such as increased resistance to enzymatic degradation and altered hydrogen bonding patterns. These characteristics make it particularly valuable in antiviral and anticancer research, as well as in the development of stable nucleic acid-based therapeutics.
Propriétés
Numéro CAS |
68357-16-4 |
|---|---|
Formule moléculaire |
C10H14FN5O9P2 |
Poids moléculaire |
429.19 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14FN5O9P2/c11-5-7(17)4(1-23-27(21,22)25-26(18,19)20)24-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1 |
Clé InChI |
SYZPLSDXCWMVQL-QYYRPYCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)F)N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)F)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)F)N |
Synonymes |
2'-DE-2'-FLADDP 2'-deoxy-2'-fluoroadenosine 5'-diphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


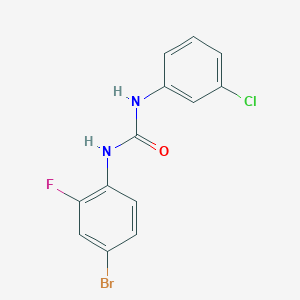

![2-[[2-[(4-Methoxyphenyl)methyl]-1,3-dioxo-4-isoquinolinylidene]methylamino]benzoic acid](/img/structure/B1221188.png)
